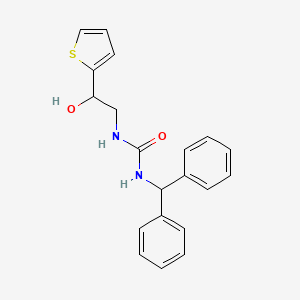

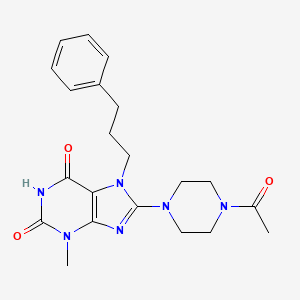

![molecular formula C6H7NO B2525177 (E)-1-Oxaspiro[2.3]hexane-5-carbonitrile CAS No. 175881-33-1](/img/structure/B2525177.png)

(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques, including spectroscopy and X-ray diffraction3. These methods can provide information about the arrangement of atoms in a molecule and the types of bonds present3.Chemical Reactions

The chemical reactions involving a compound depend on its structure and functional groups. For example, nitriles can be converted to amides through acid or base catalysis4.

Scientific Research Applications

Chemical Synthesis and Reactions

- Conversion to Oxaspirohexanes and Subsequent Reactions: 2-Methyleneoxetanes can be efficiently converted to 4-oxaspiro[2.3]hexanes, which further react to form cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans, depending on the substituents (Bekolo & Howell, 2001).

- Rearrangement to 2-Furanones: 5-Oxo-4-oxaspiro[2.3]hexanes (cyclopropanespiro-β-lactones) can be rearranged to 2(5H)-furanones and 2(3H)-furanones, a reaction promoted by metal catalysts (Geraghty, 1994).

- Synthesis of epi-Oxetin: The reactivity of 2-methyleneoxetanes and 1,5-dioxaspiro[3.2]hexanes has been utilized for synthesizing epi-oxetin, an oxetane-containing beta-amino acid (Blauvelt & Howell, 2008).

Biological and Pharmacological Applications

- Neuroprotective Effects: Compounds from Illicium lanceolatum fruits, including oxaspiro-carbon epimeric glycosides, demonstrate potential neuroprotective effects (Liu et al., 2019).

- Synthesis of Biologically Active Compounds: 2-Oxospiro[indoline-3,4'-[1,3]dithiine]-5'-carbonitrile derivatives have shown acceptable biological effects and significant relationships between their structure and biological activity (Moghaddam‐manesh et al., 2020).

Synthetic Methods and Mechanisms

- Ring-Opening Reactions: 1,5-Dioxaspiro[3.2]hexanes undergo ring-opening reactions with various nucleophiles, leading to alpha-substituted-beta'-hydroxy ketones or 2,2-disubstituted oxetanes depending on the nucleophile used (Taboada et al., 2003).

Unique Strained Spiroheterocyclic Systems

- Strained Ring Systems in Synthesis: Small strained spiroheterocyclic ring systems, including oxa- and dioxaspiropentanes/hexanes, have shown varied reactivity patterns due to their unique physical properties and have been applied in synthesizing natural and unnatural products (Duffy et al., 2009).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, as well as precautions for safe handling and use78.

Future Directions

The future directions of research on a compound can depend on many factors, including its potential applications, current limitations, and areas of interest in the field2.

properties

IUPAC Name |

1-oxaspiro[2.3]hexane-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-3-5-1-6(2-5)4-8-6/h5H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMBUEBVWQOCAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)

![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2525104.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2525106.png)

![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525109.png)

![N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2525112.png)

![2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2525113.png)

![2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2525117.png)